N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide
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Overview
Description
N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the benzamide group and the morpholine sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share structural similarities with the thiazole ring.
Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide have similar benzamide groups.
Morpholine Derivatives: Compounds like morpholine, N-methylmorpholine, and morpholine sulfonamide share the morpholine moiety.
Uniqueness
N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, benzamide group, and morpholine sulfonyl group in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C22H23N3O4S2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-8-19(13-21(15)31(27,28)25-9-11-29-12-10-25)24-22(26)18-6-4-17(5-7-18)20-14-30-16(2)23-20/h3-8,13-14H,9-12H2,1-2H3,(H,24,26) |
InChI Key |
OJFILSPIJIWZAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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